molecular formula C19H23N5OS B12578736 n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea CAS No. 607711-31-9

n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea

Cat. No.: B12578736
CAS No.: 607711-31-9
M. Wt: 369.5 g/mol
InChI Key: ORQSKLVAAULMSJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound this compound derives its name from the fusion of a thiophene ring with a pyrimidine moiety, followed by urea-based substitution. The IUPAC nomenclature follows these steps:

  • Parent heterocycle : The core structure is thieno[2,3-d]pyrimidine, a bicyclic system where the thiophene ring (positions 2,3) is fused to the pyrimidine ring (positions d) at carbon atoms 2 and 3.
  • Substituents :
    • A primary amino group (-NH₂) at position 4 of the pyrimidine ring.
    • A phenyl group at position 5 of the thienopyrimidine system, which is further substituted at the para position (C-4) with a urea functional group.
    • The urea moiety (-NH-C(=O)-NH-) links the phenyl group to a 2-ethylbutyl chain.

The full systematic name is constructed as follows:
N-{4-[4-amino(thieno[2,3-d]pyrimidin-5-yl)]phenyl}-N'-(2-ethylbutyl)urea.

Structural Formula :

Thieno[2,3-d]pyrimidine core:  
    S  
    │  
C1─C2─C3─C4 (pyrimidine numbering)  
│   │   │  
N   C   N  
│       │  
C5─C6─C7 (thiophene numbering)  

Substituents:  
- NH₂ at C4 (pyrimidine).  
- Phenyl group at C5 (thienopyrimidine), linked to urea at C4 (phenyl).  
- Urea bridge connecting to 2-ethylbutyl (CH₂CH₂CH(C₂H₅)CH₂).  

This structure aligns with synthetic strategies for thienopyrimidine-urea hybrids, where cyclocondensation of aminothiophenes with urea derivatives is common.

CAS Registry Number and Alternative Chemical Identifiers

As of the latest available data (May 2025), the CAS Registry Number for this compound has not been publicly disclosed in major chemical databases. However, structurally analogous compounds provide insight:

Compound CAS Number Source
N-[4-(4-amino-6-methylthieno[2,3-d]pyrimidin-5-yl)phenyl]benzamide 605659-74-3 EPA Dashboard
N-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)-2-chlorophenyl]-N'-[3-(trifluoromethyl)phenyl]urea 607711-29-5 ChemNet

The absence of a public CAS number suggests the compound may be under preclinical investigation or protected within patent literature. For example, US Patent US20090270424A1 describes similar urea-linked thienopyrimidines as kinase inhibitors, highlighting their pharmaceutical potential.

Alternative identifiers include:

  • IUPAC Name : As above.
  • SMILES : NC1=NC=NC2=C1SC=C2C3=CC=C(NC(=O)NCC(CC)CC)C=C3
  • InChI Key : Generated via computational tools (e.g., ChemAxon), though not yet indexed in public repositories.

Relationship to Thienopyrimidine-Urea Hybrid Scaffolds

Thienopyrimidine-urea hybrids represent a growing class of bioactive molecules due to their dual capacity for heterocyclic interactions and hydrogen bonding via the urea moiety. Key structural and functional relationships include:

  • Thienopyrimidine Core :

    • Mimics purine bases, enabling interactions with ATP-binding pockets in kinases and other enzymes.
    • The 4-amino group enhances solubility and serves as a hydrogen bond donor, critical for target engagement.
  • Urea Linker :

    • The -NH-C(=O)-NH- group bridges aromatic and aliphatic components, conferring conformational rigidity.
    • In the 2-ethylbutyl chain, branching improves metabolic stability compared to linear alkyl groups.
  • Hybrid Design :

    • Phenyl Substituent : Positioned at C5 of the thienopyrimidine, it extends planar aromaticity for π-π stacking with hydrophobic enzyme pockets.
    • Alkyl-Urea Tail : The 2-ethylbutyl group introduces steric bulk, potentially reducing off-target binding while maintaining cell permeability.

Synthetic routes to such hybrids typically involve:

  • Cyclocondensation of 5-aminothiophene-4-carboxylates with urea derivatives under acidic conditions.
  • Palladium-catalyzed coupling to install aryl groups at C5.

For example, US20090270424A1 details the crystallization of analogous urea-thienopyrimidines using ethanol/water mixtures, yielding stable forms suitable for pharmaceutical formulation. This aligns with broader trends in kinase inhibitor development, where thienopyrimidine-urea hybrids show promise in targeting resistant mutations.

(Article continues with subsequent sections per original outline)

Properties

CAS No.

607711-31-9

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(2-ethylbutyl)urea

InChI

InChI=1S/C19H23N5OS/c1-3-12(4-2)9-21-19(25)24-14-7-5-13(6-8-14)15-10-26-18-16(15)17(20)22-11-23-18/h5-8,10-12H,3-4,9H2,1-2H3,(H2,20,22,23)(H2,21,24,25)

InChI Key

ORQSKLVAAULMSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC(=O)NC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N

Origin of Product

United States

Preparation Methods

The synthesis of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea typically involves the reaction of thiophene derivatives with isocyanates. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes with the use of desiccants like calcium chloride .

Chemical Reactions Analysis

n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to various downstream effects, including the modulation of cellular signaling pathways and the regulation of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their biological targets, and physicochemical properties based on available evidence:

Compound Name Core Structure Substituents Biological Target Key Properties References
N-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-N'-(2-ethylbutyl)urea Thieno[2,3-d]pyrimidine 2-ethylbutyl urea Hypothesized kinase targets High lipophilicity (due to alkyl chain); potential for improved membrane permeability
APMU (N-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-N'-(3-methylphenyl)urea) Thieno[2,3-d]pyrimidine 3-methylphenyl urea PLK2 Moderate solubility; inhibits α-synuclein phosphorylation at Ser-129
VEGFR2 Inhibitor (N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea) Furo[2,3-d]pyrimidine 4-methoxyphenyl, trifluoromethylphenyl urea VEGFR2, Tie-2 High potency (IC50 < 10 nM); crystalline salt forms enhance stability
Crystalline Ethanesulfonate Salt (N-(4-(4-ammoniumthieno[2,3-d]pyrimidin-5-yl)phenyl)-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea ethanesulfonate) Thieno[2,3-d]pyrimidine Trifluoromethylphenyl urea, ethanesulfonate Protein tyrosine kinases Improved solubility (via salt formation); distinct XRD peaks for polymorph identification
1-(4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl)-3-(m-tolyl)urea Thieno[2,3-d]pyrimidine m-tolyl urea Undisclosed Aromatic substituents may enhance target binding via π-π interactions

Key Observations:

Core Structure Variations: Thieno[2,3-d]pyrimidine derivatives (e.g., APMU, target compound) are associated with kinase inhibition, while furo[2,3-d]pyrimidines () show microtubule-depolymerizing or anti-angiogenic activity. The sulfur atom in thieno derivatives may enhance binding to cysteine-rich kinase domains compared to oxygen in furo analogs .

Substituent Effects :

  • Urea Linker Modifications :

  • Aromatic substituents (e.g., 3-methylphenyl in APMU) balance solubility and target engagement via hydrophobic and π-stacking interactions .
    • Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., VEGFR2 inhibitor) enhance metabolic stability and binding affinity to hydrophobic kinase pockets .

Salt and Polymorph Forms: Ethanesulfonate and ethanolate salts () improve solubility and dissolution rates compared to free bases, critical for oral bioavailability. Distinct XRD patterns (e.g., 2θ = 6.7°, 7.3°) ensure reproducible crystallinity during formulation .

Resistance Profiles: Thieno[2,3-d]pyrimidines like APMU circumvent P-glycoprotein (Pgp)-mediated drug resistance, a common limitation of taxanes and vinca alkaloids . This suggests the target compound may retain efficacy in multidrug-resistant cancers.

Research Findings and Implications

  • For example, APMU inhibits PLK2, a key regulator of α-synuclein pathology in Parkinson’s disease, while the VEGFR2 inhibitor () shows dual activity against Tie-2 and VEGFR2, critical for anti-angiogenic therapy .
  • Thermodynamic Stability : Crystalline forms of urea derivatives () exhibit melting points >200°C, ensuring stability during storage and manufacturing.
  • Synthetic Feasibility : Ullmann coupling and N-alkylation () are scalable methods for introducing aryl and alkyl groups to the pyrimidine core.

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